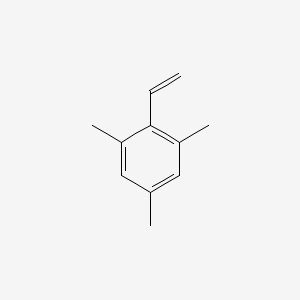

2,4,6-Trimethylstyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51012. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-5-11-9(3)6-8(2)7-10(11)4/h5-7H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDELBHCVXBSVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27756-35-0 | |

| Record name | Benzene, 2-ethenyl-1,3,5-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27756-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20227691 | |

| Record name | 2,4,6-Trimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-25-5 | |

| Record name | 2-Ethenyl-1,3,5-trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylmesitylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHYLSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89FV7YQ871 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Trimethylstyrene (CAS 769-25-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylstyrene, also known as vinylmesitylene, is a substituted aromatic hydrocarbon with the chemical formula C₁₁H₁₄. This sterically hindered monomer presents a unique platform for the synthesis of polymers with distinct properties and serves as a versatile intermediate in organic synthesis. The presence of three methyl groups on the phenyl ring ortho and para to the vinyl group significantly influences its reactivity and the characteristics of its polymeric derivatives. This guide provides a comprehensive overview of this compound, including its synthesis, chemical and physical properties, reactivity, and applications, with a focus on detailed experimental protocols.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its application in research and development.

| Property | Value | Reference |

| CAS Number | 769-25-5 | [1] |

| Molecular Formula | C₁₁H₁₄ | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 0.906 g/mL at 25 °C | [1] |

| Boiling Point | 209 °C | [1] |

| Refractive Index | n20/D 1.532 | [1] |

| Solubility | Soluble in methanol | [3] |

| Inhibitor | Typically contains <0.05% tert-butylcatechol | [1] |

Spectroscopic Data Summary

| Technique | Key Peaks/Shifts |

| ¹H NMR | [4] |

| ¹³C NMR | [5] |

| FT-IR | Aromatic C-H stretch (~3000-3100 cm⁻¹), C=C stretch (~1600-1650 cm⁻¹), C-H bends |

| Mass Spec | Molecular ion peak (M⁺) at m/z = 146, with fragmentation patterns corresponding to the loss of methyl and ethyl groups.[6] |

Synthesis of this compound: A Step-by-Step Protocol

The most common and reliable laboratory synthesis of this compound involves a two-step process starting from mesitylene: Friedel-Crafts acylation followed by reduction and dehydration.[7]

Workflow for the Synthesis of this compound

References

- 1. This compound 95 , tert-butylcatechol 0.05 inhibitor 769-25-5 [sigmaaldrich.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | 769-25-5 [chemicalbook.com]

- 4. This compound(769-25-5) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(769-25-5) 13C NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 769-25-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylstyrene from Mesitylene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,4,6-trimethylstyrene, a valuable monomer in polymer science, using mesitylene (1,3,5-trimethylbenzene) as the starting material. The document details two primary, robust synthetic routes: a two-step sequence involving Friedel-Crafts acylation followed by a Wittig reaction, and an alternative pathway utilizing a Grignard reaction followed by acid-catalyzed dehydration. The guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed step-by-step experimental protocols, and critical analysis of the causality behind procedural choices. The aim is to provide a self-validating framework for the successful laboratory-scale synthesis of this sterically hindered styrene derivative.

Introduction: The Significance of this compound

Substituted styrenes are a critical class of monomers used in the synthesis of a wide array of polymers.[1] By modifying the substituents on the aromatic ring, chemists can fine-tune the properties of the resulting polymers, such as thermal stability, mechanical strength, and optical characteristics.[1] this compound, also known as vinylmesitylene, is of particular interest due to the steric hindrance provided by the three methyl groups on the benzene ring. This steric bulk influences its polymerization behavior and imparts unique properties to the resulting polymers, making them suitable for specialized applications in materials science.

Mesitylene (1,3,5-trimethylbenzene) serves as an ideal and readily available starting material for the synthesis of this compound.[2] Its symmetrical structure and the activating effect of the three methyl groups make it highly reactive towards electrophilic aromatic substitution, which is the cornerstone of the primary synthetic routes discussed herein.[3]

Strategic Overview of Synthetic Pathways

The transformation of mesitylene into this compound requires the introduction of a vinyl group (–CH=CH₂) onto the aromatic ring. This can be accomplished through several multi-step synthetic strategies. This guide will focus on two of the most reliable and well-documented methods:

-

Route A: Friedel-Crafts Acylation followed by Wittig Reaction. This is a robust, high-yield pathway that first introduces a two-carbon acetyl group via Friedel-Crafts acylation to form an intermediate ketone, 2',4',6'-trimethylacetophenone. This ketone is then converted to the target alkene via the versatile Wittig reaction.

-

Route B: Grignard Reaction followed by Dehydration. This alternative approach involves the formation of a Grignard reagent from bromomesitylene, which then reacts with an aldehyde (acetaldehyde) to form a secondary alcohol. Subsequent acid-catalyzed dehydration of the alcohol yields the final product.

The following sections will provide a detailed exploration of these pathways, including reaction mechanisms, step-by-step protocols, and the rationale for key experimental decisions.

Detailed Synthesis via Route A: Friedel-Crafts Acylation and Wittig Reaction

This two-step approach is often preferred for its high yields and the relative stability of the intermediates.

Step 1: Friedel-Crafts Acylation of Mesitylene

The first step is the synthesis of 2',4',6'-trimethylacetophenone (also known as acetylmesitylene) via a classic Friedel-Crafts acylation.[3] This reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds on an aromatic ring.[3]

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride), forming a highly electrophilic acylium ion.[3] The electron-rich mesitylene ring then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the ketone product.[3] The high reactivity of the mesitylene ring, due to the three electron-donating methyl groups, allows for good yields under relatively mild conditions.[3]

Diagram of the Friedel-Crafts Acylation Workflow:

Caption: Workflow for the synthesis of 2',4',6'-trimethylacetophenone.

Detailed Experimental Protocol:

-

Reagents and Equipment:

-

Mesitylene (25 g)

-

Acetyl chloride (30 g, excess)

-

Anhydrous aluminum chloride (33 g), freshly powdered

-

Carbon disulfide (75 g), as solvent

-

Concentrated hydrochloric acid (10 mL)

-

Benzene for extraction

-

Anhydrous calcium chloride for drying

-

Round-bottom flask with reflux condenser, dropping funnel, and stirring apparatus

-

Steam distillation apparatus

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 25 g of mesitylene and 75 g of carbon disulfide.[4]

-

Add 30 g of freshly distilled acetyl chloride to the flask.[4]

-

Causality: The use of a non-polar solvent like carbon disulfide is traditional, though modern procedures often use solvents like dichloromethane or nitrobenzene.[5] An excess of acetyl chloride is used to drive the reaction to completion.

-

Gradually add 33 g of finely powdered, anhydrous aluminum chloride to the stirred mixture.[4] The reaction is exothermic, and gradual addition is necessary to control the temperature.

-

Causality: Aluminum chloride must be anhydrous as it reacts violently with water and would be deactivated as a Lewis acid catalyst.

-

After the addition is complete, gently warm the mixture on a water bath for 15 minutes to ensure the reaction goes to completion.[3][4]

-

Work-up: Carefully pour the reaction mixture onto crushed ice.[3][4] Add 10 mL of concentrated hydrochloric acid to dissolve any remaining aluminum salts.[3][4]

-

Purification: Subject the mixture to steam distillation until no more oily product passes over.[3][4]

-

Extract the distillate with benzene. Wash the benzene extract with dilute sodium hydroxide solution and then with water.[4]

-

Dry the organic layer over anhydrous calcium chloride and then distill, collecting the fraction boiling at 230-240°C.[4]

-

-

Expected Yield: Approximately 60% theoretical yield (20 g).[4]

| Parameter | Value | Reference |

| Mesitylene | 25 g | [4] |

| Acetyl Chloride | 30 g | [4] |

| Aluminum Chloride | 33 g | [4] |

| Boiling Point of Product | 235-236 °C | [6] |

| Expected Yield | ~60% | [4] |

Step 2: Wittig Reaction of 2',4',6'-Trimethylacetophenone

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[7][8] It involves the reaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound.[1]

Mechanism: The synthesis of the Wittig reagent begins with the SN2 reaction of triphenylphosphine with an alkyl halide (methyl iodide in this case) to form a phosphonium salt.[8] A strong base then deprotonates the phosphonium salt to form the phosphorus ylide. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the 2',4',6'-trimethylacetophenone. This forms a betaine intermediate, which collapses to a four-membered oxaphosphetane ring.[8] This intermediate then decomposes to yield the desired alkene (this compound) and the highly stable triphenylphosphine oxide, which is the driving force for the reaction.[1]

Diagram of the Wittig Reaction Mechanism:

Caption: Mechanism of the Wittig reaction for styrene synthesis.

Detailed Experimental Protocol (General Procedure):

-

Reagents and Equipment:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO)

-

2',4',6'-Trimethylacetophenone

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension in an ice bath and add a solution of n-butyllithium dropwise. The mixture will typically turn a characteristic color (often yellow or orange), indicating the formation of the ylide.

-

Causality: The reaction must be conducted under anhydrous and inert conditions as the ylide is highly reactive towards water and oxygen.

-

Reaction with Ketone: While maintaining the inert atmosphere and low temperature, add a solution of 2',4',6'-trimethylacetophenone in anhydrous THF to the ylide solution dropwise.

-

Allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting ketone.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.

-

Detailed Synthesis via Route B: Grignard Reaction and Dehydration

This route provides an alternative approach, particularly if the Wittig reaction proves problematic due to the steric hindrance of the ketone.

Step 1: Grignard Reaction of Mesityl Magnesium Bromide with Acetaldehyde

This step involves the formation of a Grignard reagent, which then acts as a potent nucleophile.[9]

Mechanism: Mesityl bromide (2-bromo-1,3,5-trimethylbenzene) reacts with magnesium turnings in an anhydrous ether solvent (like THF) to form mesityl magnesium bromide.[9] The carbon-magnesium bond is highly polarized, making the mesityl carbon strongly nucleophilic.[10] This nucleophile then attacks the electrophilic carbonyl carbon of acetaldehyde in a 1,2-addition.[9] This forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the secondary alcohol, 1-(2,4,6-trimethylphenyl)ethanol.[9]

Detailed Experimental Protocol (General Procedure):

-

Reagents and Equipment:

-

Mesityl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Acetaldehyde

-

Aqueous HCl or H₂SO₄ for workup

-

Inert atmosphere setup

-

-

Procedure:

-

Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a solution of mesityl bromide in anhydrous THF. Initiation of the reaction may require gentle heating or the addition of a small crystal of iodine.

-

Causality: The reaction is highly sensitive to moisture, as any water will protonate and destroy the Grignard reagent.[11] The ether solvent is crucial for solvating and stabilizing the organomagnesium compound.[9]

-

Reaction with Aldehyde: Cool the prepared Grignard reagent in an ice bath. Slowly add a solution of acetaldehyde in anhydrous THF.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Work-up: Quench the reaction by slowly pouring it into a beaker containing ice and a dilute solution of HCl or H₂SO₄.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude alcohol.

-

Step 2: Acid-Catalyzed Dehydration

The final step is the elimination of water from the secondary alcohol to form the desired alkene.

Mechanism: The dehydration of an alcohol is typically an acid-catalyzed elimination reaction.[12] A strong acid (e.g., sulfuric acid, phosphoric acid, or p-toluenesulfonic acid) protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[12][13] A weak base (water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a carbon-carbon double bond.

Detailed Experimental Protocol:

-

Reagents and Equipment:

-

1-(2,4,6-trimethylphenyl)ethanol (crude product from Step 1)

-

Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)

-

High-boiling point solvent (e.g., toluene or xylene)

-

Distillation apparatus with a Dean-Stark trap

-

-

Procedure:

-

Combine the crude alcohol, a catalytic amount of p-toluenesulfonic acid, and toluene in a round-bottom flask.

-

Fit the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Causality: The removal of water is essential for achieving a high conversion to the alkene.[13]

-

Monitor the reaction by TLC or by observing the amount of water collected.

-

Work-up: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with water.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude this compound can be purified by vacuum distillation.

-

Characterization of this compound

Confirmation of the final product's identity and purity is crucial. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the vinyl protons and the aromatic and methyl protons. ¹³C NMR will confirm the number of unique carbon environments.

-

Infrared (IR) Spectroscopy: Key stretches to look for include C=C (alkene) and aromatic C-H bonds.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product (146.23 g/mol ).

Safety Considerations

-

Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Wittig Reaction: n-Butyllithium is pyrophoric and reacts violently with water. All reagents must be handled under an inert atmosphere.

-

Grignard Reaction: Grignard reagents are highly reactive with water and protic solvents. Diethyl ether and THF are extremely flammable.

-

General Precautions: Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

Conclusion

The synthesis of this compound from mesitylene can be reliably achieved through well-established organic transformations. The two-step route involving Friedel-Crafts acylation followed by a Wittig reaction is a high-yield and versatile method. An alternative pathway using a Grignard reaction and subsequent dehydration offers another viable option. The choice of route may depend on the availability of reagents, equipment, and the specific scale of the synthesis. This guide provides the necessary theoretical foundation and practical protocols to enable researchers to successfully synthesize this important sterically hindered monomer for applications in polymer and materials science.

References

- BenchChem. (2025). Application Note: Synthesis of 3-Methylstyrene via Wittig Reaction with m-Tolualdehyde. BenchChem.

- BenchChem. (2025). This compound | 769-25-5. BenchChem.

- PrepChem.com. (n.d.). Preparation of 2′,4′,6′-trimethylacetophenone. PrepChem.com.

- Andreou, A. D., Gore, P. H., & Morris, D. F. C. (1978). Acetyl exchange between acetylmesitylene and acetyl chloride under Friedel–Crafts conditions. Journal of the Chemical Society, Chemical Communications, (6), 271-272.

- BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation of Mesitylene for the Synthesis of Acetylisodurene. BenchChem.

- UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Wittig reaction.

- BenchChem. (2025). 2-Mesitylmagnesium Bromide|Grignard Reagent. BenchChem.

- Wikipedia. (2023, December 1). Mesitylene. Wikipedia.

- ChemicalBook. (2025). 2',4',6'-TRIMETHYLACETOPHENONE | 1667-01-2. ChemicalBook.

- Purdue University. (n.d.). Grignard Reagents.

- Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Adichemistry.

- Google Patents. (n.d.). WO2010110841A1 - Dehydration of 1-phenyl ethanol.

- Beyond Benign. (n.d.). A Greener Alcohol Dehydration. Beyond Benign.

Sources

- 1. This compound | 769-25-5 | Benchchem [benchchem.com]

- 2. Mesitylene - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Acetyl exchange between acetylmesitylene and acetyl chloride under Friedel–Crafts conditions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 2',4',6'-TRIMETHYLACETOPHENONE | 1667-01-2 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Illustrated Glossary of Organic Chemistry - Wittig reaction [chem.ucla.edu]

- 9. benchchem.com [benchchem.com]

- 10. Grignard Reagents [chemed.chem.purdue.edu]

- 11. adichemistry.com [adichemistry.com]

- 12. beyondbenign.org [beyondbenign.org]

- 13. WO2010110841A1 - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Friedel-Crafts Acylation Route for the Synthesis of 2,4,6-Trimethylstyrene

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic route to 2,4,6-trimethylstyrene, a valuable monomer in polymer chemistry and a versatile intermediate in organic synthesis. The synthesis commences with the Friedel-Crafts acylation of mesitylene to yield 2',4',6'-trimethylacetophenone. This intermediate ketone is subsequently reduced to the corresponding secondary alcohol, 1-(2,4,6-trimethylphenyl)ethanol, which is then dehydrated to afford the final product, this compound. This document furnishes a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, tailored for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of this compound

This compound, also known as vinylmesitylene, is a substituted styrene monomer of significant interest in the field of polymer science. The presence of three methyl groups on the phenyl ring introduces considerable steric hindrance, which imparts unique properties to its corresponding polymers. Poly(this compound) exhibits enhanced thermal stability and a higher glass transition temperature compared to polystyrene and other methyl-substituted polystyrenes.[1] These characteristics make it a candidate for applications in high-performance plastics and advanced materials. Furthermore, as an intermediate in organic synthesis, this compound serves as a building block for more complex molecules.[2]

This guide focuses on a classic and reliable three-step synthetic pathway, beginning with the well-established Friedel-Crafts acylation reaction.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound from mesitylene is a sequential process involving three distinct chemical transformations:

-

Friedel-Crafts Acylation: The introduction of an acetyl group onto the mesitylene ring to form 2',4',6'-trimethylacetophenone.

-

Reduction: The conversion of the ketone functionality of 2',4',6'-trimethylacetophenone to a secondary alcohol.

-

Dehydration: The acid-catalyzed elimination of water from the alcohol to generate the target alkene, this compound.

Visualizing the Synthetic Pathway

Figure 1: Overall synthetic workflow for this compound.

Step 1: Friedel-Crafts Acylation of Mesitylene

The initial step in the synthesis is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene). This classic electrophilic aromatic substitution reaction is highly efficient due to the electron-rich nature of the mesitylene ring, which is activated by three electron-donating methyl groups.[3]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring.[3]

Visualizing the Acylation Mechanism

Figure 2: Mechanism of the Friedel-Crafts acylation of mesitylene.

Experimental Protocol: Synthesis of 2',4',6'-Trimethylacetophenone

The following protocol is adapted from established procedures for the Friedel-Crafts acylation of mesitylene.[3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Mesitylene | 120.19 | 25 g | 0.208 |

| Acetyl Chloride | 78.50 | 30 g | 0.382 |

| Anhydrous Aluminum Chloride | 133.34 | 33 g | 0.247 |

| Carbon Disulfide (Solvent) | 76.13 | 75 g | - |

| Crushed Ice | - | As needed | - |

| Concentrated Hydrochloric Acid | 36.46 | 10 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 25 g of mesitylene and 75 g of carbon disulfide.

-

Addition of Reagents: While stirring, gradually add 30 g of freshly distilled acetyl chloride to the flask. Subsequently, slowly and portion-wise, add 33 g of finely powdered, anhydrous aluminum chloride. The addition should be controlled to manage the exothermic reaction.

-

Reaction: Gently warm the reaction mixture on a water bath for 15 minutes to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto a sufficient amount of crushed ice in a large beaker. Add 10 mL of concentrated hydrochloric acid to the ice mixture.

-

Isolation and Purification: Perform steam distillation on the mixture until no more oily product is collected. Extract the distillate with a suitable organic solvent, such as diethyl ether or benzene. Wash the organic extract with a dilute sodium hydroxide solution, followed by water. Dry the organic layer over anhydrous calcium chloride or magnesium sulfate. Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Step 2: Reduction of 2',4',6'-Trimethylacetophenone

The second step involves the reduction of the ketone, 2',4',6'-trimethylacetophenone, to the corresponding secondary alcohol, 1-(2,4,6-trimethylphenyl)ethanol. A common and effective reagent for this transformation is sodium borohydride (NaBH₄), which is a mild and selective reducing agent for ketones and aldehydes.[4]

Causality in Reagent Selection

Sodium borohydride is preferred over more powerful reducing agents like lithium aluminum hydride (LAH) for this step due to its greater functional group tolerance and ease of handling. NaBH₄ reductions can be carried out in protic solvents like ethanol or methanol, and the work-up procedure is generally simpler and safer.[4]

Experimental Protocol: Synthesis of 1-(2,4,6-Trimethylphenyl)ethanol

This protocol is based on standard procedures for the sodium borohydride reduction of acetophenones.[4][5]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (Example) | Moles (Example) |

| 2',4',6'-Trimethylacetophenone | 162.23 | 10.0 g | 0.0616 |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.2 g | 0.0317 |

| 95% Ethanol | 46.07 | 50 mL | - |

| 3 M Hydrochloric Acid | 36.46 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve 1.2 g of sodium borohydride in 50 mL of 95% ethanol with stirring.

-

Addition of Ketone: In a separate flask, dissolve 10.0 g of 2',4',6'-trimethylacetophenone in a minimal amount of 95% ethanol. Add this solution dropwise to the stirred sodium borohydride solution. To manage the exothermic reaction, the flask can be cooled in an ice bath.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Work-up: Carefully add 3 M hydrochloric acid dropwise to the reaction mixture to neutralize the excess sodium borohydride and decompose the borate esters. This step should be performed in a well-ventilated fume hood as hydrogen gas is evolved.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude 1-(2,4,6-trimethylphenyl)ethanol.

Step 3: Dehydration of 1-(2,4,6-Trimethylphenyl)ethanol

The final step is the acid-catalyzed dehydration of 1-(2,4,6-trimethylphenyl)ethanol to form this compound. This elimination reaction typically proceeds via an E1 mechanism for secondary alcohols.[6][7]

Mechanistic Considerations

The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, forming a good leaving group (water).[7] Departure of the water molecule results in the formation of a secondary carbocation, which is stabilized by the adjacent aromatic ring. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the alkene.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the acid-catalyzed dehydration of secondary benzylic alcohols.[6][7]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (Example) | Moles (Example) |

| 1-(2,4,6-Trimethylphenyl)ethanol | 164.25 | 8.0 g | 0.0487 |

| Concentrated Sulfuric Acid | 98.08 | 2-3 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: Place 8.0 g of 1-(2,4,6-trimethylphenyl)ethanol in a round-bottom flask suitable for distillation. Add a few boiling chips.

-

Addition of Catalyst: Carefully add 2-3 mL of concentrated sulfuric acid to the alcohol.

-

Dehydration and Distillation: Gently heat the mixture. The product, this compound, will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.

-

Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure.[8] The final product should be stored with a polymerization inhibitor, such as 4-tert-butylcatechol (TBC).[8]

Characterization and Data

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 2',4',6'-Trimethylacetophenone | C₁₁H₁₄O | 162.23 | 235-236 |

| 1-(2,4,6-Trimethylphenyl)ethanol | C₁₁H₁₆O | 164.25 | - |

| This compound | C₁₁H₁₄ | 146.23 | 209 |

Conclusion

The three-step synthesis of this compound via the Friedel-Crafts acylation of mesitylene is a reliable and well-understood route for accessing this sterically hindered monomer. Each step—acylation, reduction, and dehydration—employs standard organic transformations that can be readily implemented in a laboratory setting. This guide provides the foundational knowledge and detailed protocols necessary for researchers and scientists to successfully synthesize and purify this compound for applications in materials science and organic synthesis.

References

-

This compound - Introduction. (2024, April 10). ChemBK. Retrieved from [Link]

-

Acetophenone Reduction by Sodium Borohydride. (n.d.). Scribd. Retrieved from [Link]

-

Sodium Borohydride Reduction of Acetophenone. (2013, May 1). Lu Le Laboratory. Retrieved from [Link]

-

Synthesis and properties of poly(this compound). (1979). Die Makromolekulare Chemie. Retrieved from [Link]

-

This compound. (2018, May 16). SIELC Technologies. Retrieved from [Link]

-

Friedel‐Crafts alkylation and acylation of mesitylene with... (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene. (1970). Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. (2020, March 26). Morressier. Retrieved from [Link]

-

Reduction of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System. (n.d.). ResearchGate. Retrieved from [Link]

-

Scheme 3. Sodium Borohydride Reduction of Acetophenone. (n.d.). ResearchGate. Retrieved from [Link]

-

Friedel‐Crafts acylation with various amides and mesitylene. (n.d.). ResearchGate. Retrieved from [Link]

-

Alkenes from Dehydration of Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

14.4: Dehydration Reactions of Alcohols. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Elimination Dehydration. (n.d.). Chad's Prep. Retrieved from [Link]

-

Dehydration of Alcohols - Alkenes preparation. (2025, April 25). YouTube. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | 769-25-5 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Physical Properties of 2,4,6-Trimethylstyrene Monomer

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical properties of 2,4,6-trimethylstyrene, a sterically hindered monomer of significant interest in polymer chemistry and materials science. Understanding these fundamental characteristics is crucial for its effective application in research, development, and formulation. This document moves beyond a simple recitation of data, offering insights into the causality behind these properties and providing actionable experimental protocols for their verification.

Core Molecular and Physical Characteristics

This compound, also known as 2-vinylmesitylene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₄.[1][2] Its structure, featuring a vinyl group attached to a mesitylene (1,3,5-trimethylbenzene) ring, imparts unique steric and electronic properties that influence its physical behavior and reactivity. The three methyl groups on the aromatic ring create significant steric hindrance, which affects its polymerization characteristics and the properties of the resulting polymers.[3]

Summary of Key Physical Properties

A compilation of the core physical properties of this compound is presented in the table below for quick reference. These values are critical for predicting its behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄ | [1][2] |

| Molecular Weight | 146.23 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 0.906 g/mL at 25 °C | [2][5] |

| Boiling Point | 209 °C (lit.) | [2][5] |

| Melting Point | -37 °C | [2] |

| Refractive Index (n20/D) | 1.532 (lit.) | |

| Flash Point | 75 °C (closed cup) | |

| Solubility | Soluble in methanol.[2][5] Insoluble in water. |

Spectroscopic and Chromatographic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The symmetry of the mesityl group leads to a distinctive and readily interpretable spectrum.

The proton NMR spectrum provides clear signals corresponding to the vinyl, aromatic, and methyl protons.

-

Vinyl Protons: The vinyl group gives rise to a characteristic set of signals in the olefinic region of the spectrum.

-

Aromatic Protons: Due to the symmetry of the mesitylene ring, the two aromatic protons are chemically equivalent and appear as a single signal.

-

Methyl Protons: The six protons of the two ortho-methyl groups are equivalent, as are the three protons of the para-methyl group, leading to two distinct methyl signals.

A representative ¹H NMR spectrum can be found in various spectral databases.[6]

The carbon-13 NMR spectrum complements the ¹H NMR data, providing information on the carbon framework of the molecule. Key expected signals include those for the vinyl carbons, the aromatic carbons (with different signals for the substituted and unsubstituted positions), and the methyl carbons. A reference ¹³C NMR spectrum is available for comparison.[7]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to C-H stretching and bending vibrations of the aromatic ring, vinyl group, and methyl groups, as well as C=C stretching of the vinyl group and the aromatic ring. A conforming infrared spectrum is a key quality control parameter.[4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will provide further structural confirmation, with characteristic losses of methyl groups and other fragments.

Synthesis and Purification

The synthesis and purification of this compound are critical steps in obtaining a high-purity monomer suitable for polymerization and other applications.

Synthetic Routes

Several synthetic pathways can be employed to produce this compound. Two common methods are highlighted below.

A robust and widely used method involves the Friedel-Crafts acylation of mesitylene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting 2,4,6-trimethylacetophenone is then reduced to the corresponding alcohol, which is subsequently dehydrated to yield this compound.

An alternative approach is the Wittig reaction, which involves the reaction of a phosphorus ylide with 2,4,6-trimethylbenzaldehyde. This method offers a high degree of control over the formation of the carbon-carbon double bond.[8]

Diagram: Synthesis of this compound via Wittig Reaction

Caption: Workflow for the synthesis of this compound using the Wittig reaction.

Purification

High-purity this compound is essential for controlled polymerization studies. Vacuum distillation is the most effective method for removing impurities and any added inhibitors.[9]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of key physical properties of this compound. These protocols are designed to be self-validating and ensure trustworthy results.

Determination of Density using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer. This method relies on the precise measurement of the mass of a known volume of the liquid.

Protocol:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a suitable volume.

-

Tare Mass: Accurately weigh the empty, dry pycnometer.

-

Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature bath set to 25 °C until thermal equilibrium is reached.

-

Volume Adjustment: Carefully adjust the volume of the liquid to the calibration mark of the pycnometer.

-

Final Mass: Dry the exterior of the pycnometer and weigh it accurately.

-

Calculation: The density is calculated by dividing the mass of the liquid (final mass - tare mass) by the calibrated volume of the pycnometer.

Diagram: Workflow for Density Determination

Caption: Step-by-step workflow for determining the density of this compound.

Purification by Vacuum Distillation and Boiling Point Determination

Vacuum distillation is employed to purify this compound and determine its boiling point at reduced pressure, which can then be extrapolated to atmospheric pressure.[9]

Protocol:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed with vacuum grease.

-

Sample Charging: Charge the distillation flask with the crude this compound.

-

Vacuum Application: Gradually apply vacuum to the system.

-

Heating: Gently heat the distillation flask.

-

Fraction Collection: Collect the fraction that distills at a constant temperature. This temperature is the boiling point at the recorded pressure.

-

Pressure Correction: Use a nomograph or appropriate software to correct the observed boiling point to atmospheric pressure.

Reactivity and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area. Due to the steric hindrance from the ortho-methyl groups, its reactivity in polymerization differs from that of styrene. For instance, in cationic polymerization, the ortho-methyl groups have a retarding effect on the reaction rate.[3] The monomer is typically stabilized with an inhibitor, such as tert-butylcatechol, to prevent spontaneous polymerization during storage. For polymerization studies, this inhibitor must be removed, typically by washing with an aqueous base solution or by distillation.

Conclusion

The physical properties of this compound are a direct consequence of its unique molecular structure. The sterically demanding mesityl group governs its density, boiling point, and, most importantly, its reactivity in polymerization, leading to polymers with distinct properties. A thorough understanding and accurate measurement of these fundamental physical characteristics are essential for the successful design and execution of experiments and applications involving this versatile monomer.

References

-

Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

- Google Patents. (n.d.). CN111056927A - Method for synthesizing monosubstituted styrene.

-

Measurement Canada. (2017, June 5). Specialized test procedure—Procedure for density determination. Retrieved from [Link]

-

Comenius University. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Smith, R. M. (2003). Interpretation of mass spectra. In Understanding Mass Spectra: A Basic Approach (2nd ed.). Wiley.

-

Comenius University. (n.d.). 1 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]

-

Organic Syntheses. (n.d.). MESITALDEHYDE. Retrieved from [Link]

-

WSU Chemistry 410. (2021, May 17). Vacuum Distillation [Video]. YouTube. [Link]

-

SpectraBase. (n.d.). 2,4,6-Trimethoxy-B-methyl-B-nitro-styrene. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

Scribd. (n.d.). Density Determination by Pycnometer. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Hollinshead, J., & Smith, G. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 723–728.

-

METTLER TOLEDO. (2019, September 6). Measure Density with a Pycnometer [Video]. YouTube. [Link]

-

SpectraBase. (n.d.). 2,4,6-TRIMETHYL-TRANS-BETA-METHYL-BETA-NITROSTYRENE. Retrieved from [Link]

- Rontani, J.-F., Aubert, C., & Velzen, R. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004–1010.

- Van der Merwe, M. J., & Pretorius, E. (2015). Statistical analysis of fragmentation patterns of electron ionization mass spectra of enolized-trimethylsilylated anabolic androgenic steroids. Steroids, 96, 121–135.

-

Organic Syntheses. (n.d.). bis[2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl) ethoxy] diphenyl sulfurane. Retrieved from [Link]

- Sparkman, O. D. (2011). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 26(1), 16–23.

-

Semantic Scholar. (n.d.). Grignard reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,2,4-trimethyl-3-oxovaleryl chloride. Retrieved from [Link]

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound CAS#: 769-25-5 [m.chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | 769-25-5 [chemicalbook.com]

- 6. This compound(769-25-5) 1H NMR [m.chemicalbook.com]

- 7. This compound(769-25-5) 13C NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2,4,6-Trimethylstyrene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development and materials science, a thorough understanding of NMR spectral data is critical for structural elucidation, purity assessment, and reaction monitoring. 2,4,6-Trimethylstyrene, also known as 2-vinylmesitylene, is a sterically hindered monomer whose unique structure presents a valuable case study for NMR analysis. The strategic placement of three methyl groups on the aromatic ring significantly influences the electronic environment and spatial orientation of the vinyl group, leading to a distinct and informative NMR spectrum.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the chemical shifts, integration, and spin-spin coupling patterns to provide a comprehensive assignment of all proton and carbon signals. This analysis is grounded in the fundamental principles of NMR and supported by empirical data from authoritative spectral databases.

Structural and Symmetry Considerations

The structure of this compound (C₁₁H₁₄) possesses a C₂ᵥ symmetry axis bisecting the vinyl group and the C1-C4 bond of the aromatic ring. This symmetry element renders the two ortho-methyl groups (at C2 and C6) chemically and magnetically equivalent. Likewise, the two aromatic protons (at C3 and C5) are equivalent. This structural symmetry simplifies the NMR spectrum by reducing the number of unique signals, making unambiguous assignment more straightforward.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by four distinct sets of signals corresponding to the vinyl protons, the aromatic protons, the ortho-methyl protons, and the para-methyl protons. The spectrum was recorded in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.

The Vinyl Group: An AMX Spin System

The three protons of the vinyl group (Hα, Hβ-cis, Hβ-trans) are all chemically non-equivalent and couple to each other, forming a classic AMX spin system. This gives rise to a complex but highly informative pattern.

-

Hα (dd, 1H): The proton attached to the α-carbon (the carbon bonded to the ring) appears as a doublet of doublets. It is coupled to both the trans-β-proton (³J_trans) and the cis-β-proton (³J_cis).

-

Hβ-trans (d, 1H): The β-proton that is trans to the α-proton appears as a doublet, primarily split by the strong trans-coupling to Hα.

-

Hβ-cis (d, 1H): The β-proton that is cis to the α-proton also appears as a doublet, split by the cis-coupling to Hα.

The geminal coupling (²J_gem) between the two β-protons is typically very small in styrenic systems and often not resolved. The magnitude of the vicinal coupling constants is diagnostic: ³J_trans (typically 17-18 Hz) is significantly larger than ³J_cis (typically 10-11 Hz), a cornerstone of alkene stereochemistry determination.

The Aromatic and Methyl Regions

-

Ar-H (s, 2H): Due to the molecule's symmetry, the two protons on the aromatic ring at positions 3 and 5 are chemically equivalent. They do not have any adjacent protons to couple with, and thus appear as a sharp singlet.

-

para-CH₃ (s, 3H): The methyl group at the C4 position is unique and appears as a singlet.

-

ortho-CH₃ (s, 6H): The two methyl groups at the C2 and C6 positions are equivalent due to symmetry. They appear as a single, more intense singlet with an integration value corresponding to six protons.

Summary of ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constants (J) Hz | Assignment |

| ~6.84 | s | 2H | Ar-H (H3, H5) | |

| ~6.65 | dd | 1H | ³J_trans = 17.6 Hz, ³J_cis = 11.0 Hz | Vinyl Hα |

| ~5.59 | d | 1H | ³J_trans = 17.6 Hz | Vinyl Hβ (trans) |

| ~5.21 | d | 1H | ³J_cis = 11.0 Hz | Vinyl Hβ (cis) |

| ~2.30 | s | 6H | ortho-CH₃ (C2, C6) | |

| ~2.26 | s | 3H | para-CH₃ (C4) | |

| Note: Exact chemical shifts can vary slightly based on solvent and spectrometer frequency.[1] |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound displays eight distinct signals, corresponding to the eight non-equivalent carbon environments in the molecule, as predicted by its symmetry.

-

Aromatic Carbons: Four signals are observed for the six aromatic carbons. The three quaternary carbons (C1, C2/C6, C4) are deshielded and appear downfield. The two equivalent protonated carbons (C3/C5) appear further upfield.

-

Vinyl Carbons: The two sp²-hybridized carbons of the vinyl group give rise to two distinct signals. The α-carbon (Cα) is typically more deshielded than the β-carbon (Cβ).

-

Methyl Carbons: The two sets of methyl groups give rise to two signals in the upfield aliphatic region of the spectrum. The signal for the two equivalent ortho-methyl carbons is typically more intense than that of the single para-methyl carbon.

Summary of ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~137.5 | Aromatic C4 |

| ~136.9 | Aromatic C2, C6 |

| ~135.8 | Aromatic C1 |

| ~133.4 | Vinyl Cα |

| ~128.2 | Aromatic C3, C5 |

| ~115.3 | Vinyl Cβ |

| ~21.0 | para-CH₃ |

| ~20.8 | ortho-CH₃ |

| Source: Spectral Database for Organic Compounds (SDBS). Data is consistent with other findings.[1] |

Visualizing Structural Relationships

The following diagram illustrates the molecular structure and the key coupling interactions within the vinyl proton system.

Caption: Coupling network in the vinyl group of this compound.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of clean, high-resolution NMR spectra is paramount for accurate analysis. The following protocol outlines a self-validating methodology for preparing and running a sample of this compound.

Step 1: Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Causality: This concentration ensures a good signal-to-noise ratio without causing issues related to viscosity or solubility that can degrade spectral quality.

-

-

Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, ≥99.8% D). CDCl₃ is a common choice for non-polar to moderately polar organic molecules as it dissolves them well and its residual proton peak (δ ~7.26 ppm) does not typically interfere with signals of interest.

-

Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Alternatively, use the residual solvent peak for calibration if high accuracy is not required.

-

Trustworthiness: An internal standard provides a sharp, universally recognized reference point, ensuring the accuracy and reproducibility of chemical shift measurements across different experiments and instruments.

-

-

Dissolution and Transfer: Gently swirl the vial to ensure the sample is fully dissolved. Using a Pasteur pipette plugged with a small amount of cotton or glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.

-

Causality: Filtering removes any particulate matter which, if present, can disrupt the magnetic field homogeneity, leading to poor shimming and broadened spectral lines.

-

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Step 2: NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning. Place the sample into the magnet.

-

Locking and Shimming:

-

Lock: Establish a field-frequency lock on the deuterium signal of the CDCl₃ solvent. The lock system compensates for magnetic field drift, ensuring spectral stability over the course of the experiment.

-

Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils. This is the most critical step for achieving sharp, symmetrical peaks and high resolution. Automated shimming routines are standard, but manual adjustment may be necessary for optimal results.

-

-

¹H Acquisition Parameters:

-

Pulse Angle: Set a 30° or 45° flip angle to allow for a shorter relaxation delay between scans without saturating the signals.

-

Acquisition Time (at): Set to 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): Set to 1-2 seconds.

-

Number of Scans (ns): Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

-

¹³C Acquisition Parameters:

-

Decoupling: Use broadband proton decoupling (e.g., zgpg30) to collapse all ¹H-¹³C couplings, resulting in a spectrum of singlets and improving the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

Pulse Angle: A 30° flip angle is standard.

-

Acquisition Time (at): ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C and its longer relaxation times, a significantly higher number of scans (e.g., 256 to 1024 or more) is required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm (or the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

This rigorous protocol ensures the generation of reliable and high-quality NMR data, forming a trustworthy basis for structural interpretation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint of its molecular structure. The chemical shifts, signal integrations, and coupling patterns are all consistent with a vinyl-substituted mesitylene framework. The symmetry of the molecule simplifies the spectra, while the complex splitting of the vinyl protons offers a clear example of a first-order AMX spin system. By carefully preparing the sample and optimizing acquisition parameters, researchers can obtain high-resolution data that enables confident and unambiguous structural assignment, a critical task in all fields of chemical science.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS), this compound (SDBS No. 6913). [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Hamer, G. K., Peat, I. R., & Reynolds, W. F. (1967). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry, 45(7), 731-737. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2,4,6-Trimethylstyrene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,4,6-trimethylstyrene, a substituted aromatic hydrocarbon. As a compound with increasing relevance in polymer chemistry and organic synthesis, understanding its mass spectral behavior is crucial for accurate identification and quantification. This document delves into the fundamental principles of electron ionization (EI) mass spectrometry, elucidates the characteristic fragmentation pathways of this compound, and provides a detailed, field-proven protocol for its analysis using gas chromatography-mass spectrometry (GC-MS). The guide is structured to offer both theoretical insights and practical, actionable methodologies for researchers and professionals in the field.

Introduction: The Analytical Significance of this compound

This compound, also known as 2-vinylmesitylene, is an aromatic compound with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol .[1][2] Its structure, featuring a vinyl group and three methyl groups attached to a benzene ring, imparts unique chemical properties that are leveraged in the synthesis of specialized polymers and organic intermediates. The steric hindrance provided by the ortho-methyl groups influences its reactivity and the properties of resulting materials. Accurate and reliable analytical methods are paramount for quality control, reaction monitoring, and metabolic studies involving this compound. Gas chromatography coupled with mass spectrometry (GC-MS) stands as the preeminent technique for the analysis of volatile and semi-volatile compounds like this compound, offering unparalleled sensitivity and specificity.

Foundational Principles: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3] This process is initiated by bombarding the gaseous analyte with high-energy electrons (typically 70 eV). The energy transfer results in the ejection of an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).

The molecular ion is often unstable and undergoes a series of fragmentation events to yield a unique pattern of fragment ions. This fragmentation pattern serves as a molecular "fingerprint," enabling the unambiguous identification of the compound by comparing the acquired spectrum to reference libraries such as the NIST/EPA/NIH Mass Spectral Library. The stability of the resulting fragment ions dictates the major peaks observed in the mass spectrum. For alkyl-substituted aromatic compounds, fragmentation is often directed by the stability of benzylic and tropylium cations.[4][5]

Deciphering the Spectrum: The Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions that provide valuable structural information. The key to interpreting this spectrum lies in understanding the fundamental fragmentation mechanisms common to alkyl-substituted styrenes.

The Molecular Ion Peak (M•+)

The mass spectrum of this compound will exhibit a discernible molecular ion peak at a mass-to-charge ratio (m/z) of 146. The presence of the stable aromatic ring contributes to the relative stability of the molecular ion.

Major Fragmentation Pathways

The primary fragmentation of the this compound molecular ion is dominated by cleavage of the bond beta to the aromatic ring, a process known as benzylic cleavage. This leads to the formation of highly stable carbocations.

Key Fragmentation Events:

-

Loss of a Methyl Radical ([M-15]⁺): The most prominent fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion. This results in a highly abundant ion at m/z 131 . This is a classic example of benzylic cleavage, where the charge is stabilized by the aromatic ring. The resulting ion can rearrange to form a stable, substituted tropylium-like structure.

-

Formation of the Tropylium Ion ([C₇H₇]⁺): While less direct in this substituted molecule, the formation of the tropylium ion at m/z 91 is a hallmark of many alkylbenzene mass spectra.[4][6] This can occur through more complex rearrangements and fragmentation of larger ions.

-

Other Significant Fragments: Other notable peaks in the spectrum can arise from further fragmentation of the primary ions. For instance, the loss of acetylene (C₂H₂) from aromatic-containing fragments can lead to ions at lower mass-to-charge ratios.

Below is a diagram illustrating the proposed primary fragmentation pathway for this compound.

Caption: Primary fragmentation of this compound via benzylic cleavage.

Summary of Expected Mass Spectral Data

The following table summarizes the expected key ions in the mass spectrum of this compound. The relative abundance can vary slightly based on instrumental conditions.

| m/z | Proposed Ion Structure | Fragmentation Pathway | Expected Relative Abundance |

| 146 | [C₁₁H₁₄]•+ | Molecular Ion | Moderate |

| 131 | [C₁₀H₁₁]⁺ | [M - CH₃]⁺ | High (Often the base peak) |

| 115 | [C₉H₇]⁺ | [M - CH₃ - CH₄]⁺ | Moderate |

| 91 | [C₇H₇]⁺ | Tropylium Ion | Moderate |

Experimental Protocol: GC-MS Analysis

The following protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

Reagents and Standards

-

Solvent: Dichloromethane or Hexane (GC grade).

-

This compound Standard: High purity (>95%).

-

Internal Standard (optional): A deuterated aromatic compound (e.g., Toluene-d8) for quantitative analysis.

GC-MS Method Parameters

| Parameter | Setting | Rationale |

| Inlet | ||

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Oven Program | ||

| Initial Temperature | 60 °C, hold for 2 min | Allows for proper focusing of the analyte at the head of the column. |

| Ramp Rate | 15 °C/min to 280 °C | Provides good separation from other potential components. |

| Final Temperature | 280 °C, hold for 5 min | Ensures elution of any less volatile compounds. |

| Carrier Gas | ||

| Gas | Helium | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for column dimensions. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible fragmentation. |

| Electron Energy | 70 eV | Standard energy for library matching. |

| Source Temperature | 230 °C | Prevents condensation of the analyte. |

| Quadrupole Temp | 150 °C | Maintains ion transmission efficiency. |

| Scan Range | 40 - 350 amu | Covers the molecular ion and expected fragments. |

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1000 µg/mL). Create a series of working standards by serial dilution to establish a calibration curve for quantitative analysis.

-

Sample Dilution: Dilute the sample containing this compound in the chosen solvent to a concentration within the calibration range.

-

Internal Standard Addition (if applicable): Add a fixed concentration of the internal standard to all standards and samples.

Data Analysis and Interpretation

-

Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.

-

Library Matching: Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation. A high match score provides strong evidence of the compound's identity.

-

Fragmentation Analysis: Manually inspect the mass spectrum to confirm the presence of the key fragment ions (m/z 146, 131, 115, 91) as discussed in Section 3.

-

Quantification: If performing quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Use this curve to determine the concentration of this compound in the unknown sample.

Caption: A generalized workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry analysis of this compound by GC-MS is a powerful and reliable method for its identification and quantification. A thorough understanding of the electron ionization-induced fragmentation patterns, particularly the characteristic loss of a methyl group to form the stable m/z 131 ion, is essential for confident data interpretation. The provided GC-MS protocol offers a validated starting point for method development, enabling researchers and drug development professionals to accurately analyze this important compound in various matrices. Adherence to sound analytical principles and careful data interpretation will ensure the generation of high-quality, defensible results.

References

-

JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

Khan, I., & Ali, A. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. National Center for Biotechnology Information. Retrieved from [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

NIST. (n.d.). Styrene. NIST WebBook. Retrieved from [Link]

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. 2,4,6-三甲基苯乙烯 95%, contains <0.05% tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 3. Styrene [webbook.nist.gov]

- 4. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 5. GCMS Section 6.9.5 [people.whitman.edu]

- 6. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Infrared spectroscopy of 2,4,6-Trimethylstyrene

An In-depth Technical Guide to the Infrared Spectroscopy of 2,4,6-Trimethylstyrene

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of this compound (CAS 769-25-5), a key monomer and synthetic intermediate.[1][2][3] Designed for researchers, analytical scientists, and professionals in polymer chemistry and drug development, this document delves into the principles of vibrational spectroscopy as applied to this molecule. It offers a detailed interpretation of the compound's infrared spectrum, elucidates the structural basis for its characteristic absorption bands, and presents a validated protocol for acquiring high-quality spectral data. By correlating specific vibrational modes with distinct spectral features, this guide serves as an essential reference for the structural characterization and quality assessment of this compound.

Introduction: The Molecular Context of this compound